molecular formula C9H12O3Si B12273695 3-(Hydroxydimethylsilyl)benzoic acid

3-(Hydroxydimethylsilyl)benzoic acid

Cat. No.: B12273695
M. Wt: 196.27 g/mol
InChI Key: ICKLGOPBEPREED-UHFFFAOYSA-N
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Description

3-(Hydroxydimethylsilyl)benzoic acid is an organosilicon compound that features a benzoic acid moiety substituted with a hydroxydimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxydimethylsilyl)benzoic acid typically involves the silylation of 3-hydroxybenzoic acid. One common method is the reaction of 3-hydroxybenzoic acid with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols or siloxanes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxydimethylsilyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: 3-(Hydroxydimethylsilyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxydimethylsilyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of silylation reactions and their mechanisms.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs with improved bioavailability and stability.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Hydroxydimethylsilyl)benzoic acid largely depends on its chemical reactivity. The hydroxydimethylsilyl group can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence the compound’s behavior in biological systems, including its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

    3-Hydroxybenzoic Acid: Lacks the silyl group, making it less hydrophobic and less reactive in certain silylation reactions.

    Dimethylsilanediol: Contains two hydroxyl groups attached to silicon, differing in structure and reactivity.

    Trimethylsilyl Benzoate: Features a trimethylsilyl group instead of a hydroxydimethylsilyl group, affecting its chemical properties and applications.

Uniqueness: 3-(Hydroxydimethylsilyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a hydroxydimethylsilyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity in silylation reactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H12O3Si

Molecular Weight

196.27 g/mol

IUPAC Name

3-[hydroxy(dimethyl)silyl]benzoic acid

InChI

InChI=1S/C9H12O3Si/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,12H,1-2H3,(H,10,11)

InChI Key

ICKLGOPBEPREED-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC(=C1)C(=O)O)O

Origin of Product

United States

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